![molecular formula C16H16ClNO3S B5803960 4-[(4'-chloro-4-biphenylyl)sulfonyl]morpholine](/img/structure/B5803960.png)
4-[(4'-chloro-4-biphenylyl)sulfonyl]morpholine
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Description
Synthesis Analysis
The synthesis of related sulfonamide and carbamate derivatives starts with key intermediates like 3-fluoro-4-morpholinoaniline, an essential precursor in antibiotic drug synthesis such as linezolid. The process involves substitution reactions, nitro group reduction, and further reactions with sulfonyl chlorides or chloroformates to produce various sulfonamides and carbamates with significant yields (Janakiramudu et al., 2017). Additionally, electrochemical methods have been employed to synthesize sulfonamide derivatives, showcasing the versatility in synthesizing these compounds (Beiginejad & Nematollahi, 2014).
Molecular Structure Analysis
Structural elucidation of sulfonamide derivatives is typically achieved through spectroscopic techniques like IR, NMR (1H and 13C), and mass spectrometry. Single-crystal X-ray diffraction studies further confirm the configurations, providing insights into the molecular geometry and arrangement (Mamatha S.V et al., 2019).
Chemical Reactions and Properties
Sulfonamides exhibit a range of chemical behaviors, including the ability to act as antimicrobial agents. The compound's reactivity with various microorganisms signifies its broad-spectrum efficacy against both bacteria and fungi, highlighting its potential in treating diseases caused by these pathogens (Oliveira et al., 2015).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are crucial for understanding the compound's behavior in different environments. These characteristics are determined through analytical and crystallographic methods, providing a comprehensive view of the compound's physical profile.
Chemical Properties Analysis
The chemical properties of 4-[(4'-Chloro-4-biphenylyl)sulfonyl]morpholine, including its reactivity, stability, and interactions with biological targets, are central to its application in various fields. Studies have demonstrated the compound's effectiveness in modulating antibiotic activity, showcasing its role in overcoming drug resistance (Oliveira et al., 2015).
Safety and Hazards
properties
IUPAC Name |
4-[4-(4-chlorophenyl)phenyl]sulfonylmorpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3S/c17-15-5-1-13(2-6-15)14-3-7-16(8-4-14)22(19,20)18-9-11-21-12-10-18/h1-8H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNUURRDJCIWKNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(4-Chlorophenyl)phenyl]sulfonylmorpholine |
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